Methyl 2-amino-2-cyclopropylpropanoate

Description

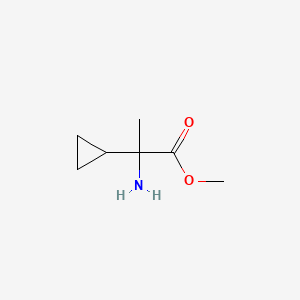

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-cyclopropylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(8,5-3-4-5)6(9)10-2/h5H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKTYVQFTHYBOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Amino 2 Cyclopropylpropanoate

General Synthetic Routes to α-Amino Esters with Quaternary Stereocenters

The creation of α-amino esters with a fully substituted α-carbon often involves the assembly of a suitable precursor followed by key bond-forming reactions. These methods aim to introduce the requisite functional groups around the central carbon atom efficiently.

Precursor Synthesis and Functional Group Interconversions

A common strategy for the synthesis of α-amino esters with quaternary stereocenters involves the alkylation of a glycine (B1666218) enolate equivalent. In the context of Methyl 2-amino-2-cyclopropylpropanoate, this would typically involve a precursor that already contains either the cyclopropyl (B3062369) or the methyl group at the α-position. For instance, a protected methyl 2-aminopropanoate (alanine methyl ester) derivative could be deprotonated to form an enolate, which is then reacted with a cyclopropylating agent. Conversely, a protected methyl 2-amino-2-cyclopropylacetate derivative could be alkylated with a methylating agent.

Another viable precursor is an α-imino ester, such as methyl 2-cyclopropyl-2-(N-Boc-imino)acetate. The imine functionality activates the α-position for nucleophilic addition. The synthesis of such iminoacetates can be achieved through N-chlorination of the corresponding N-Boc-protected amino ester followed by dehydrochlorination. researchgate.net The addition of a methyl nucleophile (e.g., a Grignard reagent or an organolithium compound) to this imino ester would generate the desired quaternary carbon center. Subsequent reduction or hydrolysis of the resulting N-Boc-amino intermediate would yield the final product.

Functional group interconversions also play a crucial role. For example, a Strecker synthesis starting from cyclopropyl methyl ketone would yield a racemic α-aminonitrile, which could then be hydrolyzed to the corresponding amino acid and subsequently esterified. The resolution of the racemic mixture would be necessary to obtain the enantiomerically pure target compound.

Reaction Conditions and Optimization Strategies

The success of these synthetic routes is highly dependent on the reaction conditions. In the case of enolate alkylation, the choice of base, solvent, and temperature is critical to ensure efficient deprotonation without side reactions and to control the stereochemical outcome in asymmetric variations. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are commonly employed at low temperatures (-78 °C) in ethereal solvents like tetrahydrofuran (B95107) (THF).

For reactions involving imino esters, the choice of the nucleophile and the reaction conditions must be carefully optimized to achieve high yields and selectivity. The reactivity of the imine can be tuned by the nature of the N-protecting group.

Optimization strategies often involve screening different solvents, temperatures, reaction times, and stoichiometries of reagents. Additives, such as Lewis acids, can also be employed to enhance the reactivity of electrophiles or to control stereoselectivity. The purification of the final product is another important consideration, often requiring chromatographic techniques to separate the desired compound from byproducts and unreacted starting materials.

Asymmetric Synthesis of Chiral this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of asymmetric methods to synthesize enantiomerically pure this compound is of paramount importance. These methods can be broadly categorized into enantioselective and diastereoselective approaches, as well as catalytic asymmetric synthesis.

Enantioselective Approaches for α-Amino Acid Esters

Enantioselective synthesis aims to directly produce one enantiomer of a chiral product in excess over the other. This is often achieved by using a chiral catalyst or reagent that can differentiate between the two enantiotopic faces of a prochiral substrate.

A notable enantioselective approach for the synthesis of α-tertiary amino acids bearing cyclopropyl fragments is the cobalt-catalyzed asymmetric reductive addition of α-iminoesters with cyclopropyl chlorides. rsc.org This method allows for the construction of the chiral quaternary center with high enantioselectivity under mild conditions. rsc.org While the specific synthesis of this compound is not detailed, the general methodology is highly applicable. The reaction typically employs a cobalt(II) catalyst in the presence of a chiral ligand, a reducing agent, and an alcohol additive. The enantiomeric excess (ee) of the products is often excellent, exceeding 98% in many cases. rsc.org

| Entry | R1 | R2 | Yield (%) | ee (%) |

| 1 | Ph | Et | 78 | 99 |

| 2 | Ph | Me | 81 | 99 |

| 3 | Ph | i-Pr | 62 | 99 |

| 4 | 4-MeOC6H4 | Et | 86 | 99 |

| 5 | 2-Naphthyl | Et | 78 | 99 |

Table 1: Examples of Cobalt-Catalyzed Enantioselective Reductive Addition of α-Iminoesters with Cyclopropyl Chlorides. Data sourced from a study on the synthesis of cyclopropyl-ring-containing unnatural amino acid derivatives. rsc.org

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

Diastereoselective synthesis involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate. The stereocenter of the auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer in excess. The auxiliary can then be removed to yield the enantiomerically enriched product.

A common strategy involves the alkylation of a glycine enolate derived from a chiral auxiliary. For example, a glycine derivative attached to a chiral oxazolidinone (Evans auxiliary) or a pseudoephedrine auxiliary can be deprotonated and then reacted with an electrophile. In the context of synthesizing this compound, a sequential alkylation strategy could be employed. First, the glycine-chiral auxiliary adduct would be alkylated with either a methyl or a cyclopropylmethyl halide. After purification of the desired diastereomer, a second alkylation with the other halide would install the quaternary stereocenter. The diastereoselectivity of these alkylation steps is often high, controlled by the steric hindrance imposed by the chiral auxiliary. Finally, cleavage of the auxiliary would provide the desired enantiomer of the amino acid, which can then be esterified.

Catalytic Asymmetric Synthesis: Ligand and Catalyst Design

Catalytic asymmetric synthesis is a highly efficient and atom-economical approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. The design of the chiral ligand and the choice of the metal are crucial for achieving high enantioselectivity.

In the cobalt-catalyzed reductive addition mentioned earlier, the ligand design is key to the stereochemical control. rsc.org Chiral bis(oxazoline) (BOX) ligands and other nitrogen-containing ligands have proven effective in creating a chiral environment around the metal center, which then directs the approach of the nucleophile to the imine.

Other catalytic systems, such as those based on rhodium, palladium, or copper, have also been developed for the asymmetric synthesis of α,α-disubstituted amino acids. For instance, phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has been employed for the asymmetric alkylation of glycine Schiff base esters. The design of the catalyst, including the steric and electronic properties of the substituents on the chiral scaffold, directly influences the enantioselectivity of the reaction. The development of new ligands and catalysts continues to be an active area of research, aiming to improve the efficiency, selectivity, and substrate scope of these transformations.

Chiral Pool Strategies for Cyclopropane-Containing Amino Acids

The synthesis of enantiomerically pure cyclopropane-containing amino acids, such as this compound, often leverages the chiral pool approach. This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials to impart chirality to the target molecule. mdpi.comwikipedia.org Common contributors to the chiral pool include amino acids, carbohydrates, and terpenes. wikipedia.org By incorporating a chiral precursor from the outset, the synthesis can proceed with a high degree of stereocontrol, establishing the desired stereocenters in the final product. mdpi.com

In the context of cyclopropane-containing amino acids, naturally occurring α-amino acids like D-serine serve as powerful chiral templates. For instance, the synthesis of a key cyclopropane (B1198618) precursor can be achieved from D-serine methyl ester hydrochloride using established protocols. mdpi.com The inherent chirality of the starting amino acid guides the stereochemical outcome of subsequent reactions, including the crucial cyclopropanation step. This substrate-controlled asymmetric induction is a cornerstone of the chiral pool strategy. mdpi.com While the stereoselective synthesis of cyclopropane-containing α-amino acids is well-documented, accessing all possible stereoisomers is crucial for applications like medicinal chemistry, where side-chain orientation can significantly impact biological activity. nih.gov

Methodologies for creating the cyclopropane ring itself are diverse. One notable method involves the one-pot cyclopropanation of dehydroamino acids using diazo compounds that are generated in situ from tosylhydrazone salts. nih.gov The diastereoselectivity of this reaction can often be controlled by the choice of catalyst or reaction conditions, yielding predominantly either the (E) or (Z) isomers. nih.gov Another approach employs a sequence of aldol-cyclopropanation-retro-aldol reactions to produce enantiopure cyclopropane carboxaldehydes, which are valuable intermediates for amino acid synthesis. rsc.org

Derivatization Reactions for Synthetic Intermediates and Modified Analogs

Derivatization of this compound and its synthetic intermediates is essential for creating modified analogs and for facilitating multi-step synthetic sequences. These reactions typically target the primary functional groups: the amino group and the methyl ester.

The protection of the amino group is a fundamental step in amino acid chemistry to prevent unwanted side reactions and control reactivity. organic-chemistry.orggoogle.com The nucleophilic nature of the primary amine requires it to be masked while other parts of the molecule are being modified. organic-chemistry.orgwillingdoncollege.ac.in Carbamates are among the most common and versatile protecting groups for amines. slideshare.net

Two widely used N-protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). The Cbz group is installed using benzyl (B1604629) chloroformate and is cleaved by catalytic hydrogenolysis. slideshare.net The choice between these and other protecting groups allows for an "orthogonal" strategy, where one group can be removed selectively in the presence of another, enabling complex molecular construction. organic-chemistry.org

Table 1: Common N-Protection Strategies for Amino Esters

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

|---|---|---|

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) |

The methyl ester of this compound serves as a protecting group for the carboxylic acid functionality. It can be modified or, more commonly, hydrolyzed to yield the free carboxylic acid. This hydrolysis is a critical step for subsequent derivatization at the carboxyl group, such as in peptide synthesis.

Base-catalyzed hydrolysis (saponification) using alkali hydroxides like sodium hydroxide (B78521) or lithium hydroxide in a water-miscible solvent is a standard method. The reaction proceeds through nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in an acidic workup to give the free carboxylic acid. It has been observed that amino acid esters complexed to metal ions like copper(II) can undergo base hydrolysis at rates significantly faster—by a factor of up to 10⁴—than the free esters. nih.gov Acid-catalyzed hydrolysis is an alternative pathway, typically carried out in aqueous acid at elevated temperatures.

The primary amino group can be converted into a sulfonamide by reacting it with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This transformation replaces the basic amino group with a non-basic, and often acidic, sulfonamido group, which can significantly alter the molecule's chemical properties. This derivatization is a common strategy in medicinal chemistry to produce analogs with modified biological activities or physicochemical properties.

Following the hydrolysis of the methyl ester to the free carboxylic acid, this group becomes a versatile handle for a wide range of derivatizations. thermofisher.com

Amide Formation: The most common derivatization is the formation of an amide bond, which is the basis of peptide synthesis. This is achieved by coupling the carboxylic acid with an amine using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are used to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. thermofisher.com

Esterification: The carboxylic acid can be re-esterified to form esters other than the methyl ester. For instance, reaction with an alcohol under acidic conditions (Fischer esterification) or conversion to an acid chloride followed by reaction with an alcohol can yield a variety of ester analogs.

Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This creates a new class of amino alcohol analogs.

Table 2: Carboxyl Group Derivatization Pathways

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Amide Formation | Amine, Coupling Agent (e.g., DCC, HATU) | Amide |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

Chemical Transformations and Reactivity of Methyl 2 Amino 2 Cyclopropylpropanoate

Reactions at the Amino Group

The primary amino group in Methyl 2-amino-2-cyclopropylpropanoate is a nucleophilic center that readily participates in N-acylation and N-alkylation reactions.

N-Acylation: The amino group can be acylated using various acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding N-acyl derivatives. These reactions are fundamental in peptide synthesis and for the introduction of protecting groups. For instance, the widely used Boc (tert-butoxycarbonyl) protecting group can be introduced under standard conditions.

N-Alkylation: The synthesis of N-alkylated α-amino esters can be achieved through several methods, including reductive amination and direct alkylation using alcohols. researchgate.netnih.gov Iridium-catalyzed N-alkylation of α-amino esters using alcohols, a process known as hydrogen borrowing, provides a direct and atom-economical route to N-alkylated products. researchgate.net This transformation can be applied to both the free base and hydrochloride salts of the amines and generates water as the only byproduct. researchgate.net Another approach involves a ruthenium-catalyzed methodology that is base-free and allows for excellent retention of stereochemistry. rug.nl

Table 1: Representative N-Alkylation Reactions of α-Amino Esters

| Catalyst System | Alkylating Agent | Substrate | Product | Yield | Reference |

| [IrCp*Cl₂]₂ / NaHCO₃ | Various Alcohols | α-Amino Ester Hydrochloride | N-Alkyl α-Amino Ester | Good to Excellent | researchgate.net |

| Ruthenium Complex | Various Alcohols | α-Amino Acid Ester | N-Alkyl α-Amino Acid Ester | Good to Excellent | rug.nl |

| NaBH₄ | Various Aldehydes | α-Amino Methyl Ester | N-Alkyl α-Amino Methyl Ester | Moderate to Good | chimia.ch |

Note: This table presents generalized data from studies on various α-amino esters, which are expected to be applicable to this compound.

Reactions at the Ester Moiety

The methyl ester group is susceptible to nucleophilic attack, primarily leading to hydrolysis or reduction.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-2-cyclopropylpropanoic acid. Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis. The kinetics of hydrolysis of α-amino acid esters have been studied, often in the context of metal complexes, which can significantly accelerate the reaction rate. For example, the base hydrolysis of α-amino-acid esters complexed with copper(II) is about 10⁴ times faster than that of the free esters. nih.gov

Reduction: The ester functionality can be reduced to the corresponding primary alcohol, (2-amino-2-cyclopropyl)propan-1-ol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in the presence of an activating agent or under specific conditions, as NaBH₄ alone is generally not strong enough to reduce esters. stackexchange.combenthamopen.com A convenient one-pot synthesis of 1,2-amino alcohols from α-amino acids with retention of optical purity has been described using 1,1'-carbonyldiimidazole (B1668759) and sodium borohydride. benthamopen.com Methodologies employing NaBH₄ in the presence of methanol (B129727) have also been shown to be effective for the reduction of amino acid esters under mild conditions. researchgate.net

Table 2: Reduction of α-Amino Acid Esters to Amino Alcohols

| Reducing Agent / System | Substrate | Product | Key Features | Reference |

| LiAlH₄ | α-Amino Acid Ester | 1,2-Amino Alcohol | Common, powerful reducing agent | stackexchange.com |

| NaBH₄ / I₂ | α-Amino Acid | 1,2-Amino Alcohol | Avoids use of LiAlH₄ | stackexchange.com |

| 1,1'-Carbonyldiimidazole / NaBH₄ | N-Protected Amino Acid | N-Protected 1,2-Amino Alcohol | One-pot, mild conditions, retention of optical purity | benthamopen.com |

| NaBH₄ / Methanol | Amino Acid Ester | Amino Alcohol | Mild conditions, short reaction times | researchgate.net |

Note: This table summarizes findings from studies on various α-amino acids and their esters, which are expected to be analogous for this compound.

Reactivity of the Cyclopropyl (B3062369) Ring System

The cyclopropyl ring, due to its inherent ring strain, exhibits unique reactivity, including C-H functionalization and ring-opening reactions.

C-H Arylation: Palladium-catalyzed C-H arylation represents a powerful method for the functionalization of cyclopropyl rings. nih.gov A highly enantioselective arylation of cyclopropyl C-H bonds with aryl iodides using mono-N-protected amino acid (MPAA) ligands has been developed, providing a route to chiral cis-aryl-cyclopropylmethylamines. nih.gov This reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. nih.gov

Rearrangement and Degradation Pathways

Rearrangement: Compounds containing a cyclopropylcarbinyl moiety can undergo rearrangement reactions, particularly under acidic conditions, to form cyclobutyl or homoallylic derivatives. nih.gov The deamination of cyclopropylcarbinyl amine with nitrous acid is a classic example, yielding a mixture of cyclopropylcarbinyl, cyclobutyl, and homoallyl alcohols, which is explained by the intermediacy of a nonclassical tricyclobutonium ion. nih.gov Nature utilizes enzymatic cyclopropylcarbinyl cation rearrangements in the biosynthesis of various terpenes. researchgate.net

Degradation: The degradation of compounds containing a cyclopropylamine (B47189) moiety can occur under certain biological or chemical conditions. For example, cytochrome P450-mediated oxidation of cyclopropylamines can lead to the formation of reactive ring-opened intermediates. hyphadiscovery.com Bacterial degradation of N-cyclopropylmelamine has been shown to proceed via hydrolytic reactions, ultimately leading to the cleavage of the cyclopropyl ring and the formation of cyclopropylamine. nih.gov The carbon skeletons of amino acids are typically catabolized into intermediates of central metabolic pathways like the citric acid cycle. core.ac.uk

Applications in Organic Synthesis

Methyl 2-amino-2-cyclopropylpropanoate as a Chiral Building Block

The development of new drugs increasingly relies on the use of chiral building blocks to optimize interactions with biological targets. enamine.net The cyclopropyl (B3062369) group in this compound is a bioisostere for larger, more flexible alkyl groups and can introduce conformational constraints. This rigidity can be advantageous in the synthesis of complex molecules where control over the spatial arrangement of functional groups is crucial. The synthesis of novel chiral amino acids and amino alcohols often employs asymmetric synthesis with chiral catalysts, a strategy that could be applied to generate enantiomerically pure forms of this compound for use in constructing larger, stereochemically defined structures. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. nih.govmdpi.com The incorporation of non-natural amino acids like this compound into peptide sequences is a common strategy to create conformationally constrained systems. nih.gov The steric bulk of the α-methyl and cyclopropyl groups restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures. This can be particularly useful in designing peptides that target specific protein-protein interactions. nih.gov The conformational rigidity imparted by the cyclopropyl ring can help to lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity.

Amino acids are versatile starting materials for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals. nih.govresearchgate.net The amino and ester functionalities of this compound can be readily transformed through various cyclization reactions to generate novel heterocyclic scaffolds. For instance, aminoazoles can be used in diversity-oriented synthesis to create a wide range of nitrogen-containing heterocycles. frontiersin.org The unique cyclopropyl moiety of this amino acid could be exploited to create novel heterocyclic systems with potential biological activity that would be difficult to access through other synthetic routes.

Contributions to Medicinal Chemistry Research

The structural features of this compound suggest its potential as a valuable scaffold in the design and discovery of new therapeutic agents.

Enzyme inhibitors are a cornerstone of modern medicine, and the design of potent and selective inhibitors often relies on creating molecules that can fit precisely into an enzyme's active site. utexas.edu The rigid cyclopropyl group of this compound can be used to probe the topology of an active site and to orient other functional groups for optimal binding. The conformational constraint can also reduce the entropic penalty upon binding, potentially leading to higher affinity. While direct studies on this specific compound are limited, the broader class of cyclopropane-containing molecules has shown promise in enzyme inhibitor design. utexas.edu

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds for biological screening. mdpi.com Amino acids and peptides are frequently used as hubs for the construction of such scaffolds due to their biocompatibility and the availability of diverse side-chain functionalities. mdpi.com this compound could serve as a unique scaffold, with the cyclopropyl ring providing a rigid framework and the amino and ester groups offering points for diversification. This could lead to the discovery of novel compounds with a range of biological activities, from antimicrobial to anticancer agents. researchgate.net

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Methyl 2-amino-2-cyclopropylpropanoate, both ¹H and ¹³C NMR would provide crucial information for its structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl ester protons (-OCH₃) would likely appear as a singlet in the downfield region. The protons of the methyl group attached to the quaternary carbon would also produce a singlet. The cyclopropyl (B3062369) group protons would exhibit complex splitting patterns due to geminal and vicinal coupling, appearing in the upfield region of the spectrum. The amino group protons (-NH₂) may appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the ester group would be observed at the most downfield chemical shift. The quaternary carbon atom bonded to the amino and cyclopropyl groups would also have a characteristic chemical shift. The carbons of the methyl ester, the other methyl group, and the cyclopropyl ring would appear at progressively more upfield chemical shifts.

Predicted ¹H and ¹³C NMR Data:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH₂ | 0.4 - 0.8 | 5 - 15 |

| Cyclopropyl CH | 0.8 - 1.2 | 15 - 25 |

| C-CH₃ | 1.2 - 1.6 | 20 - 30 |

| NH₂ | 1.5 - 3.0 (broad) | - |

| O-CH₃ | 3.6 - 3.8 | 50 - 55 |

| Quaternary C | - | 55 - 65 |

| C=O | - | 170 - 175 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₁₃NO₂.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (143.18 g/mol ).

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Loss of the methoxy (B1213986) group (-OCH₃) would result in a fragment ion at m/z 112. Cleavage of the ester group could lead to the loss of a carbomethoxy radical (•COOCH₃), giving a fragment at m/z 84. The cyclopropyl ring could also undergo fragmentation. High-resolution mass spectrometry would be able to confirm the elemental composition of the parent ion and its fragments.

Predicted Mass Spectrometry Fragments:

| m/z | Possible Fragment |

| 143 | [M]⁺ |

| 128 | [M - CH₃]⁺ |

| 112 | [M - OCH₃]⁺ |

| 84 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amino and ester functional groups.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3300 - 3500 (two bands) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1735 - 1750 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| N-H (Amino) | Bending | 1590 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. As this compound lacks extensive conjugation or chromophores that absorb strongly in the UV-Vis range, it is not expected to show significant absorption above 200 nm.

Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a chiral molecule like this compound, which has a stereocenter at the quaternary carbon, X-ray crystallography of a single crystal would be necessary to unambiguously determine the R or S configuration.

To date, there is no publicly available crystal structure for this compound in crystallographic databases. Such a study would be invaluable for confirming the connectivity and providing precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Mechanistic Investigations

Studies of Reaction Mechanisms in the Synthesis of Methyl 2-amino-2-cyclopropylpropanoate

A comprehensive review of scientific literature indicates a lack of specific studies detailing the reaction mechanisms for the synthesis of this compound. General synthetic routes to α-cyclopropyl-α-amino acids and their esters often involve multi-step processes where the mechanistic details of each step are not always fully elucidated for every specific derivative.

Potential synthetic pathways could conceptually include variations of well-established amino acid synthesis methods, adapted for the introduction of the cyclopropyl (B3062369) group at the α-position. These might involve:

Strecker Synthesis: A classical method that could be adapted using a cyclopropyl methyl ketone as a starting material. The mechanism would involve the formation of an α-aminonitrile from the ketone, followed by hydrolysis to the corresponding amino acid, and subsequent esterification.

Bucherer-Bergs Reaction: Another possibility starting from cyclopropyl methyl ketone, which would proceed through a hydantoin (B18101) intermediate that is then hydrolyzed to the amino acid and subsequently esterified.

Asymmetric Synthesis: Enantioselective syntheses could involve chiral auxiliaries or catalysts. The mechanisms in these cases would be highly dependent on the specific reagents and catalysts used.

However, it is important to reiterate that dedicated studies on the mechanistic intricacies of these synthetic routes specifically for this compound are not readily found in the current body of scientific research.

Mechanisms of Chemical Transformations Involving the Compound

There is a notable absence of published research focusing on the mechanisms of chemical transformations involving this compound. As a bifunctional molecule, it possesses both a primary amine and a methyl ester, making it susceptible to a variety of reactions.

Theoretically, the chemical transformations of this compound would be governed by the reactivity of its functional groups:

Amine Group Reactions: The primary amine would be expected to undergo reactions typical of this functional group, such as acylation, alkylation, and Schiff base formation. The mechanisms for these transformations are well-understood in general organic chemistry.

Ester Group Reactions: The methyl ester can undergo hydrolysis (saponification) under basic conditions or acid-catalyzed hydrolysis. It could also be converted to other esters via transesterification or to amides by reaction with amines. The mechanisms for these reactions typically involve nucleophilic acyl substitution.

Reactions involving the Cyclopropyl Group: The cyclopropane (B1198618) ring, while generally stable, can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of specific catalysts.

Despite these theoretical possibilities, specific mechanistic studies investigating these transformations for this compound have not been reported.

Enzyme-Substrate Interactions and Inhibition Mechanisms in vitro

A thorough search of the scientific literature reveals no specific in vitro studies on the enzyme-substrate interactions or inhibition mechanisms of this compound. While cyclopropane-containing amino acids are of interest in medicinal chemistry for their potential to act as enzyme inhibitors or receptor ligands, research on this particular methyl ester is not available.

General principles suggest that if this compound were to interact with an enzyme, the nature of the interaction would depend on the enzyme's active site. The cyclopropyl group could provide conformational constraint and influence binding affinity. The amino and ester groups would be key for forming hydrogen bonds, ionic interactions, or covalent bonds with amino acid residues in the active site.

However, without experimental data from in vitro assays, any discussion of enzyme-substrate interactions or inhibition mechanisms for this compound remains speculative. There are no published studies to provide insight into its potential as an enzyme inhibitor or substrate.

Theoretical and Computational Studies

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of a molecule. For Methyl 2-amino-2-cyclopropylpropanoate, the presence of a stereocenter at the α-carbon, along with the rigid cyclopropyl (B3062369) ring and the rotatable methyl and ester groups, gives rise to a complex potential energy surface.

Conformational analysis of this compound would typically involve scanning the potential energy surface by systematically rotating the single bonds. High-level quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are employed to calculate the energy of each conformation. researchgate.netnih.gov These calculations can identify the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-Cα-C'-O) (degrees) | Relative Energy (kcal/mol) |

| A | 60 | 1.5 |

| B | 180 | 0.0 |

| C | -60 | 1.8 |

Note: This table is illustrative and based on general principles of conformational analysis of α,α-disubstituted amino acids. Actual values would require specific quantum chemical calculations.

The results of such an analysis would be crucial for understanding how the molecule might interact with a biological receptor, as the bioactive conformation is often a low-energy conformer.

Molecular Modeling and Docking Studies of Interactions

Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or a nucleic acid. nih.govnih.govmdpi.com Given that cyclopropyl amino acid analogs have been investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, a hypothetical docking study could explore the interaction of this compound with this target. nih.gov

The process would involve:

Preparation of the Ligand and Receptor: A three-dimensional structure of this compound would be generated and its energy minimized using quantum chemical methods. The crystal structure of the NMDA receptor would be obtained from a protein data bank, and prepared for docking by adding hydrogen atoms and assigning charges. youtube.com

Docking Simulation: A docking program, such as AutoDock Vina, would be used to systematically search for the optimal binding pose of the ligand within the active site of the receptor. mdpi.com The program calculates a binding affinity score, which is an estimate of the binding free energy.

Analysis of Interactions: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor's binding pocket.

Table 2: Hypothetical Docking Results for this compound with an NMDA Receptor Subunit

| Binding Mode | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -7.5 | GluN2A-Asp731, GluN2A-Tyr763 |

| 2 | -7.2 | GluN2A-Thr528, GluN2A-Arg531 |

| 3 | -6.9 | GluN2A-Ser529, GluN2A-Pro527 |

Note: This table is for illustrative purposes. Actual docking results would depend on the specific NMDA receptor subunit and the docking protocol used.

These studies can provide valuable hypotheses about the molecule's mechanism of action and guide the design of more potent and selective analogs.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to explore potential synthetic routes for a target molecule and to understand the underlying reaction mechanisms. For this compound, several synthetic strategies can be envisioned based on established methods for α-amino acid synthesis. organic-chemistry.orgresearchgate.net

One plausible pathway could involve the Strecker synthesis, starting from cyclopropyl methyl ketone. researchgate.net Another approach could be the Bucherer-Bergs reaction. researchgate.net Computational methods can be used to model these reaction pathways and calculate the energies of reactants, intermediates, transition states, and products. acs.org

By calculating the activation energy (the energy of the transition state relative to the reactants), it is possible to predict the feasibility of a proposed reaction step and to identify the rate-limiting step in a synthetic sequence. This information can help experimental chemists to optimize reaction conditions and to choose the most efficient synthetic route.

Table 3: Hypothetical Calculated Activation Energies for a Proposed Synthetic Step

| Reaction Step | Computational Method | Solvent Model | Activation Energy (kcal/mol) |

| Imine formation | DFT (B3LYP/6-31G) | PCM (Water) | 15.2 |

| Cyanide addition | DFT (B3LYP/6-31G) | PCM (Water) | 12.5 |

| Hydrolysis | DFT (B3LYP/6-31G*) | PCM (Water) | 20.1 |

Note: This table presents hypothetical data to illustrate the application of computational chemistry in predicting reaction pathways.

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. Computational SAR methods, such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, can be used to build predictive models that correlate molecular descriptors with biological activity. nih.gov

For this compound, a computational SAR study would involve the following steps:

Design of a Virtual Library: A series of virtual analogs would be created by systematically modifying the different parts of the molecule, for example, by replacing the methyl group with other alkyl groups, substituting the cyclopropyl ring with other cyclic or acyclic moieties, or changing the ester group.

Calculation of Molecular Descriptors: For each analog, a set of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the calculated descriptors with a hypothetical biological activity (e.g., binding affinity to the NMDA receptor).

Model Validation: The predictive power of the QSAR model would be assessed using statistical validation techniques.

Table 4: Hypothetical QSAR Model for NMDA Receptor Antagonism

| Descriptor | Coefficient | p-value |

| LogP | 0.54 | <0.05 |

| Molecular Volume | -0.21 | <0.05 |

| HOMO Energy | 1.12 | <0.01 |

Note: This table represents a hypothetical QSAR model for illustrative purposes.

Such computational SAR studies can provide valuable insights into the key structural features required for biological activity and can guide the rational design of new, more potent compounds.

Q & A

Q. How should researchers address conflicting flammability data in safety documentation?

- Methodology :

- Data Triangulation : Cross-reference SDSs from multiple suppliers (e.g., Sigma-Aldrich, Kishida Chemical) and prioritize GHS-classified hazards (e.g., H225 for flammability) .

- Risk Assessment : Conduct small-scale flammability tests (e.g., flash point determination) if discrepancies persist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.